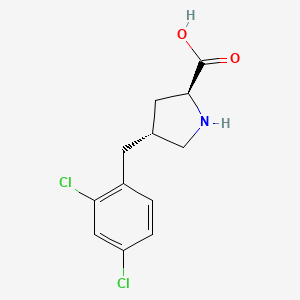

(2S,4R)-4-(2,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid

Description

(2S,4R)-4-(2,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative characterized by a trans-configuration at the 2nd and 4th positions of the pyrrolidine ring and a 2,4-dichlorobenzyl substituent. This compound is widely utilized in pharmaceutical research as a key intermediate for synthesizing peptidomimetics, enzyme inhibitors, and receptor ligands due to its rigid bicyclic structure and stereochemical diversity .

Properties

IUPAC Name |

(2S,4R)-4-[(2,4-dichlorophenyl)methyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13Cl2NO2/c13-9-2-1-8(10(14)5-9)3-7-4-11(12(16)17)15-6-7/h1-2,5,7,11,15H,3-4,6H2,(H,16,17)/t7-,11+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORFGAWLZIPJNIU-HQJQHLMTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)O)CC2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN[C@@H]1C(=O)O)CC2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2S,4R)-4-(2,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its applications in drug development, mechanisms of action, and relevant case studies.

- Chemical Formula : C12H13Cl2NO2

- Molecular Weight : 274.15 g/mol

- CAS Number : 1049980-61-1

- Structure : The compound features a pyrrolidine ring with a carboxylic acid group and a dichlorobenzyl substituent.

Biological Activity Overview

The biological activities of (2S,4R)-4-(2,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid have been explored in various contexts:

1. Anticancer Activity

Research indicates that compounds with similar structures exhibit antiproliferative effects against various cancer cell lines. For instance, studies have shown that pyrrolidine derivatives can inhibit tumor growth by inducing apoptosis and disrupting cell cycle progression . The specific activity of (2S,4R)-4-(2,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid in cancer models remains to be fully elucidated but suggests potential as a therapeutic agent.

2. Neuropharmacological Effects

The compound is also investigated for its role in neuroscience. It is noted for its involvement in peptide synthesis which is crucial for neuropeptide research. Neuropeptides play significant roles in neurological functions and disorders, making this compound valuable for developing treatments targeting these pathways .

The precise mechanisms through which (2S,4R)-4-(2,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid exerts its biological effects are still under investigation. However, several hypotheses based on structural analogs suggest:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer progression and inflammation.

- Receptor Modulation : The interaction with specific receptors may lead to altered signaling pathways that affect cell growth and survival.

Case Studies and Research Findings

Applications in Drug Development

The compound is being explored as a building block in the synthesis of peptide-based therapeutics. Its ability to modify biological pathways positions it as a candidate for developing drugs targeting:

- Cancer therapies

- Neurological disorders

- Anti-inflammatory agents

Scientific Research Applications

Synthesis Pathways

The synthesis of (2S,4R)-4-(2,4-dichlorobenzyl)pyrrolidine-2-carboxylic acid typically involves several steps:

- Starting Material : The synthesis often begins with L-proline or its derivatives.

- Chlorination : The introduction of the dichlorobenzyl group can be achieved through electrophilic aromatic substitution reactions.

- Carboxylation : The carboxylic acid functionality is added via various carboxylation methods.

Drug Development

(2S,4R)-4-(2,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid has been investigated as a potential drug candidate due to its structural similarity to known pharmacophores. It serves as a scaffold for the development of inhibitors targeting various enzymes and receptors.

- Case Study : Research indicates that derivatives of this compound exhibit activity against dipeptidyl peptidase IV (DPP-IV), which is crucial in the management of type II diabetes .

Peptide Synthesis

The compound acts as a versatile building block in peptide synthesis. Its unique structure allows for the formation of peptide bonds with other amino acids or peptide fragments.

- Application : It has been utilized in synthesizing cyclic peptides that demonstrate enhanced biological activity compared to linear counterparts .

Neuroscience Research

Due to its ability to interact with neurotransmitter systems, (2S,4R)-4-(2,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid is being explored for its potential in treating neurodegenerative diseases.

- Insight : Studies suggest that compounds with similar pyrrolidine structures can modulate synaptic transmission and neuroprotection .

Data Table: Comparison of Applications

Comparison with Similar Compounds

Key Properties :

- Molecular Formula: C₁₂H₁₂Cl₂NO₂ (free acid) / C₁₂H₁₃Cl₂NO₂·HCl (hydrochloride salt) .

- CAS Numbers :

- Molecular Weight : 274.14 (free acid), 310.60 (hydrochloride) .

Synthesis : The compound is typically synthesized via multi-step routes involving hydroxyproline derivatives. For example, tert-butoxycarbonyl (Boc)-protected intermediates are prepared using reagents like di-tert-butyl dicarbonate and purified via column chromatography .

Comparison with Similar Compounds

Structurally analogous compounds differ in substituents on the benzyl group or pyrrolidine ring, leading to variations in physicochemical properties, reactivity, and biological activity. Below is a detailed comparison:

Structural Analogues and Their Properties

*Calculated from molecular formula.

Key Research Findings

Electronic Effects :

- Chlorine and bromine substituents (e.g., 2,4-dichloro vs. 2-bromo) influence electron density on the pyrrolidine ring. Chlorine’s stronger electronegativity enhances hydrogen-bonding capacity, critical for receptor binding .

- Nitro groups (e.g., 4-nitrobenzyl) increase oxidative stability but reduce solubility in polar solvents .

Biological Activity :

- The 2,4-dichlorobenzyl derivative shows higher affinity for glutamate receptor subtypes compared to tert-butyl or fluorobenzyl analogues, likely due to optimized hydrophobic interactions .

- Benzo[b]thiophene-containing analogues exhibit improved CNS penetration, making them candidates for neurodegenerative disease therapeutics .

Synthetic Utility :

Q & A

Basic Research Questions

Q. How is the stereochemistry of (2S,4R)-4-(2,4-Dichlorobenzyl)pyrrolidine-2-carboxylic acid experimentally validated?

- Methodological Answer : The stereochemical configuration is confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (1D H and C, 2D COSY/NOESY) to analyze spatial proximities of protons, particularly the dichlorobenzyl and pyrrolidine ring substituents. X-ray crystallography is employed for absolute configuration determination when crystalline derivatives (e.g., hydrochloride salts) are available . For example, the (2S,4R) configuration is critical for receptor binding, as shown in analogs like (2S,4R)-4-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride, where stereochemistry directly impacts biological activity .

Q. What synthetic routes are commonly used to prepare this compound?

- Methodological Answer : A standard approach involves:

Boc-protection : Protecting the pyrrolidine nitrogen with tert-butoxycarbonyl (Boc) to prevent side reactions.

Benzylation : Introducing the 2,4-dichlorobenzyl group via alkylation or coupling reactions (e.g., Suzuki-Miyaura for aryl groups).

Deprotection : Removing the Boc group under acidic conditions (e.g., HCl/dioxane) to yield the free carboxylic acid.

Reaction conditions (e.g., anhydrous solvents, catalysts like Pd for cross-couplings) are optimized to minimize racemization .

Q. Which analytical techniques are essential for confirming purity and structural integrity?

- Methodological Answer :

- HPLC : To assess purity (>95% by reverse-phase chromatography).

- Mass Spectrometry (MS) : ESI-MS or HRMS to confirm molecular weight (e.g., [M+H] = 315.05 for free acid).

- Chiral HPLC : To verify enantiomeric excess (>98% for stereospecific applications) .

Advanced Research Questions

Q. How can reaction parameters be optimized to enhance enantiomeric purity during synthesis?

- Methodological Answer : Key factors include:

- Temperature Control : Low temperatures (-20°C to 0°C) during benzylation to reduce racemization.

- Catalyst Selection : Chiral catalysts (e.g., Ru-BINAP complexes) for asymmetric hydrogenation of intermediate alkenes.

- Solvent Choice : Polar aprotic solvents (e.g., DMF or THF) to stabilize transition states and improve stereoselectivity.

For example, analogs like (2R,4S)-4-fluoropyrrolidine-2-carboxylic acid require strict pH control during hydrolysis to preserve configuration .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Structural-Activity Relationship (SAR) Analysis : Compare activity of the compound with analogs (e.g., 4-bromo vs. 4-fluoro substitutions) to identify critical functional groups. For instance, the 2,4-dichlorobenzyl group enhances hydrophobic interactions with target receptors compared to monosubstituted analogs .

- Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants (K) under standardized conditions (pH, ionic strength) .

Q. How does the dichlorobenzyl substituent influence receptor binding compared to other aryl groups?

- Methodological Answer :

- Computational Docking : Molecular dynamics simulations reveal that the 2,4-dichloro substitution fills hydrophobic pockets in targets (e.g., protease enzymes), while the para-chloro group stabilizes π-π stacking with aromatic residues.

- Comparative Studies : Replace the dichlorobenzyl group with fluorobenzyl or bromobenzyl moieties. For example, (2S,4R)-4-(4-Fluorobenzyl)pyrrolidine-2-carboxylic acid shows reduced potency due to weaker van der Waals interactions .

Q. What challenges arise in scaling up synthesis while maintaining stereochemical integrity?

- Methodological Answer :

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and detect racemization in real time.

- Crystallization Optimization : Use seed crystals of the desired enantiomer to suppress spontaneous nucleation of undesired stereoisomers.

- Case Study : Scaling the synthesis of Boc-protected intermediates (e.g., (2S,4R)-1-Boc-4-(2,4-dichlorobenzyl)pyrrolidine-2-carboxylic acid) requires strict control of cooling rates during crystallization to prevent diastereomer formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.